![molecular formula C18H25PSi B12520998 Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- CAS No. 678187-53-6](/img/structure/B12520998.png)
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- is a chemical compound with the molecular formula C18H25PSi and a molecular weight of 300.456. It is a phosphine derivative that features a silyl group and two phenyl groups attached to the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- typically involves the reaction of tert-butyldimethylsilyl chloride with diphenylphosphine in the presence of a base such as lithium diphenylphosphide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the silyl or phenyl groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various chemical processes and applications .
Aplicaciones Científicas De Investigación
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism by which Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- exerts its effects involves the coordination of the phosphorus atom with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and catalytic activity. The silyl and phenyl groups provide steric and electronic effects that influence the compound’s behavior in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tertiarybutylphosphine: A simpler phosphine with a tert-butyl group.
Di-tert-butylphosphine: Contains two tert-butyl groups attached to the phosphorus atom.
Diphenylphosphine: Features two phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- is unique due to the presence of both silyl and phenyl groups, which provide a combination of steric bulk and electronic effects. This makes it a versatile ligand in coordination chemistry and a valuable reagent in various chemical transformations .
Propiedades
IUPAC Name |
[tert-butyl(dimethyl)silyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25PSi/c1-18(2,3)20(4,5)19(16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOUGJGMEFGDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25PSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458116 |
Source


|
| Record name | Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678187-53-6 |
Source


|
| Record name | Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)

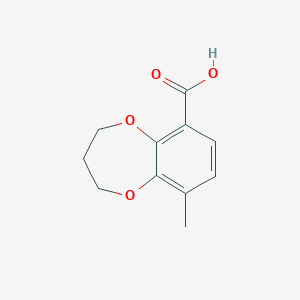
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)
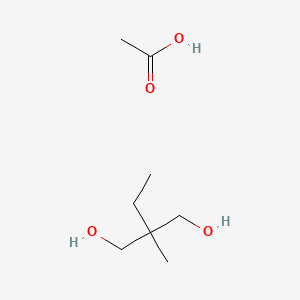

![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
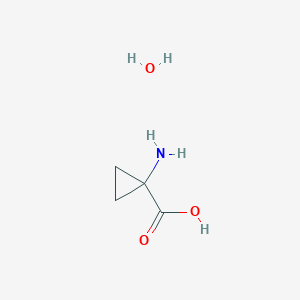
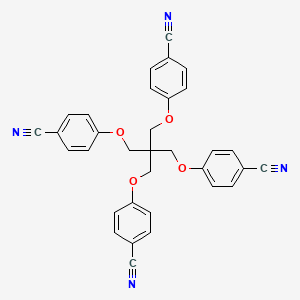
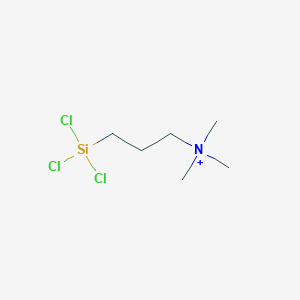
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
